Cas no 13484-66-7 (IST5-002)

IST5-002 structure
Produktname:IST5-002
IST5-002 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5'-Adenylic acid,N-(phenylmethyl)-
- [(2R,3R,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxy-oxolan-2-yl ]methoxyphosphonic acid
- N6-BENZYLADENOSINE-5'-MONOPHOSPHATE SODIUM SALT
- N6-Benzyladenosine-5'-phosphate
- 6-N-benzyladenosine-5'-O-monophosphate
- BAR-5'-monophosphate
- Benzyl-adenosine monophosphate
- Benzyl-amp
- N(6)-Benzyladenosine-5'-monophosphate
- N6-benzyl-[5']adenylic acid
- N6-Benzyladenosin-5'-monophosphat
- N6-Benzyladenosin-5'-phosphat
- N6-Benzyladenosine 5'-Phosphat
- Nsc 255523
- IST5-002
- N6-Benzyladenosine 5'-monophosphate sodium salt
- N6–BENZYLADENOSINE-5'-MONOPHOSPHATE SODIUM SALT (BAMP)
- ((2R,3S,4R,5R)-5-(6-(benzylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- CHEMBL519155
- BDBM50056973
- CS-0015631
- 13484-66-7
- n6-benzyladenosine-5'-monophosphate
- 5'-Adenylic acid, N-(phenylmethyl)-
- DWVANBHPEPSMOV-LSCFUAHRSA-N
- AKOS030488749
- NSC-255523
- SCHEMBL218999
- HY-19527
- [(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- DA-51038
- N6-Benzyladenosine 5'-monophosphate
- [(2R,3S,4R,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-3,4-DIHYDROXYOXOLAN-2-YL]METHOXYPHOSPHONIC ACID
-
- Inchi: InChI=1S/C17H20N5O7P/c23-13-11(7-28-30(25,26)27)29-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,18,19,20)(H2,25,26,27)/p-2/t11-,13-,14-,17-/m1/s1
- InChI-Schlüssel: DWVANBHPEPSMOV-LSCFUAHRSA-L
- Lächelt: C1=CC=C(CNC2N=CN=C3N([C@@H]4O[C@H](COP([O-])(=O)[O-])[C@@H](O)[C@H]4O)C=NC=23)C=C1
Berechnete Eigenschaften
- Genaue Masse: 435.09454
- Monoisotopenmasse: 437.11
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 7
- Komplexität: 621
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.4
- Topologische Polaroberfläche: 172A^2
Experimentelle Eigenschaften
- Dichte: 1.81
- Siedepunkt: 798.5°Cat760mmHg
- Flammpunkt: 436.7°C
- PSA: 177.74
- LogP: 0.23990
IST5-002 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-19527-10mg |
IST5-002 |
13484-66-7 | 99.36% | 10mg |
¥9800 | 2024-07-21 | |
MedChemExpress | HY-19527-1mg |
IST5-002 |
13484-66-7 | 99.36% | 1mg |
¥3000 | 2024-07-21 | |
Ambeed | A856606-5mg |
((2R,3S,4R,5R)-5-(6-(Benzylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate |
13484-66-7 | 97% | 5mg |
$610.0 | 2025-03-03 | |
TRC | B245950-5mg |
((2R,3S,4R,5R)-5-(6-(Benzylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate |
13484-66-7 | 5mg |
$ 173.00 | 2023-04-18 | ||
MedChemExpress | HY-19527-5mg |
IST5-002 |
13484-66-7 | 99.36% | 5mg |
¥6100 | 2024-07-21 | |
TRC | B245950-25mg |
((2R,3S,4R,5R)-5-(6-(Benzylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate |
13484-66-7 | 25mg |
$ 775.00 | 2023-04-18 | ||
MedChemExpress | HY-19527-10mM*1 mL in DMSO |
IST5-002 |
13484-66-7 | 99.36% | 10mM*1 mL in DMSO |
¥6710 | 2024-07-21 | |
A2B Chem LLC | AD26466-1mg |
5'-Adenylic acid, N-(phenylmethyl)- |
13484-66-7 | 99% | 1mg |
$335.00 | 2024-04-20 | |
1PlusChem | 1P0070IQ-10mg |
5'-Adenylic acid, N-(phenylmethyl)- |
13484-66-7 | 97% | 10mg |
$1479.00 | 2023-12-22 | |
Ambeed | A856606-10mg |
((2R,3S,4R,5R)-5-(6-(Benzylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate |
13484-66-7 | 97% | 10mg |
$980.0 | 2025-03-03 |
IST5-002 Verwandte Literatur
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
13484-66-7 (IST5-002) Verwandte Produkte
- 946221-45-0(1-(3-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide)
- 477538-28-6(methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate)
- 74190-66-2(2-(4-Methoxyphenyl)pyrrolidine)
- 685513-92-2(methyl 4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate)
- 2171582-33-3(tert-butyl 3-amino(1,3-thiazol-2-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 852509-46-7(Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)-)
- 1594779-14-2(3-Chloro-4-(hydroxymethyl)-benzoic Acid)
- 30771-94-9((adamantan-1-ylsulfanyl)methanimidamide hydrobromide)
- 2227932-10-5(rac-2-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)
- 895471-66-6(3-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:13484-66-7)IST5-002

Reinheit:99%/99%/99%
Menge:1mg/5mg/10mg
Preis ($):270.0/549.0/882.0